

Application Notes and Protocols for Studying Lipogenesis with BioE-1115

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Compound of Interest					
Compound Name:	BioE-1115				
Cat. No.:	B2789422	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioE-1115 is a potent and selective small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK). PASK has been identified as a crucial regulator of hepatic de novo lipogenesis (DNL) through its role in the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, **BioE-1115** effectively suppresses the maturation and nuclear translocation of SREBP-1c, leading to a significant reduction in the expression of lipogenic enzymes and a subsequent decrease in lipid synthesis. These application notes provide detailed protocols for utilizing **BioE-1115** as a tool to investigate lipogenesis in both in vitro and in vivo models.

Mechanism of Action

BioE-1115 exerts its inhibitory effect on lipogenesis by targeting the PASK-SREBP-1c signaling axis. In response to anabolic signals like insulin, PASK is activated and promotes the proteolytic cleavage of the inactive SREBP-1c precursor protein resident in the endoplasmic reticulum (ER). This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP-1c, which then translocates to the nucleus. In the nucleus, mature SREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), thereby driving the synthesis of fatty



acids. **BioE-1115**, by inhibiting PASK, prevents this entire cascade, resulting in the suppression of lipogenesis.

Signaling Pathway of **BioE-1115** in Lipogenesis Inhibition



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Caption: **BioE-1115** inhibits PASK, preventing SREBP-1c maturation and subsequent lipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of **BioE-1115** on key parameters of lipogenesis.

Table 1: In Vitro Efficacy of BioE-1115



Parameter	Cell Line	BioE-1115 Concentration	Result	Reference
PASK Inhibition (IC50)	-	~4 nM	Potent inhibition of PASK enzymatic activity.	
SRE-driven Luciferase Activity	HepG2	10 μΜ	Significant reduction in SREBP activity.	
SREBP-1c Maturation	HepG2	30 μΜ	Significant decrease in the mature:precursor SREBP-1c ratio.	
SREBP-1c Maturation	HepG2	50 μΜ	Further decrease in the mature:precursor SREBP-1c ratio.	
¹⁴ C-Acetate Incorporation into Lipids	Rat Primary Hepatocytes	30 μΜ	Significant suppression of de novo lipid synthesis.	
Fasn mRNA Expression	Rat Primary Hepatocytes	30 μΜ	Significant reduction in Fatty Acid Synthase gene expression.	
Acc1 mRNA Expression	Rat Primary Hepatocytes	30 μΜ	Significant reduction in Acetyl-CoA Carboxylase 1 gene expression.	

Table 2: In Vivo Efficacy of **BioE-1115** in a High-Fructose Diet (HFrD) Rat Model

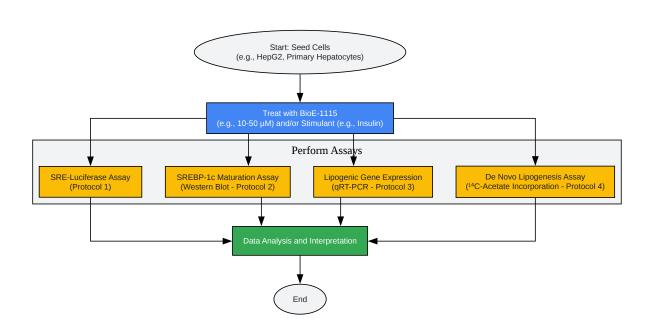


Parameter	Treatment Duration	BioE-1115 Dose	Result	Reference
Fasn mRNA Expression	90 days	3 mg/kg	Significantly suppressed expression.	
Acc1 mRNA Expression	90 days	3 mg/kg	Significantly suppressed expression.	_
Fasn and Acc1 Expression	90 days	10, 30, 100 mg/kg	Expression restored to levels of normal chow- fed animals.	_
Serum Triglycerides	23 weeks (HF- HFrD mice)	100 mg/kg/day	Significantly lower serum triglyceride concentration.	_
Hepatic Triglyceride Content	23 weeks (HF- HFrD mice)	100 mg/kg/day	Significantly lower hepatic triglyceride content.	_
Fasting Plasma Glucose	23 weeks (HF- HFrD mice)	100 mg/kg/day	Significantly lower fasting plasma glucose.	_

Experimental Protocols

Experimental Workflow for In Vitro Studies





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